An In-Depth Technical Guide to D-Sorbitol-d2: Properties, Metabolism, and Experimental Applications
An In-Depth Technical Guide to D-Sorbitol-d2: Properties, Metabolism, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Sorbitol-d2, a deuterated form of the sugar alcohol D-Sorbitol. It covers its fundamental chemical properties, its role in the biological polyol pathway, and detailed methodologies for its synthesis and use in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who are interested in utilizing stable isotope-labeled compounds for metabolic studies.
Core Data Presentation
The key quantitative data for D-Sorbitol-d2 and its unlabeled counterpart are summarized in the table below for easy reference and comparison.
| Property | D-Sorbitol-d2 | D-Sorbitol |
| CAS Number | 1931877-15-4[1] | 50-70-4 |
| Molecular Weight | 184.18 g/mol | 182.17 g/mol |
| Molecular Formula | C₆H₁₂D₂O₆ | C₆H₁₄O₆ |
| Synonyms | Sorbitol-d2, D-Glucitol-d2 | D-Glucitol |
The Polyol Pathway: Metabolism of D-Sorbitol
D-Sorbitol is metabolized in the body through the polyol pathway, a two-step metabolic route that converts glucose to fructose.[2][3] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.[3]
The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase, which utilizes NADPH as a cofactor.[2][4] Subsequently, sorbitol is oxidized to fructose by the enzyme sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[2][4]
Under normal physiological conditions, this pathway is not a major route for glucose metabolism. However, in hyperglycemic states, such as in uncontrolled diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[3][5] This can result in the accumulation of sorbitol in tissues with low levels of sorbitol dehydrogenase, such as the lens of the eye, peripheral nerves, and kidneys.[5] The resulting osmotic stress is implicated in the pathogenesis of diabetic complications like cataracts, neuropathy, and nephropathy.[3][5]
The Polyol Pathway
Experimental Protocols
The use of stable isotope-labeled compounds like D-Sorbitol-d2 is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[6][7] Below are detailed methodologies for the synthesis of D-Sorbitol-d2 and its application in a metabolic tracing experiment.
Synthesis of D-Sorbitol-d2 by Catalytic Deuteration of D-Glucose
This protocol describes the synthesis of D-Sorbitol-d2 via the catalytic hydrogenation of D-Glucose using deuterium gas. This method is adapted from established procedures for the synthesis of unlabeled D-Sorbitol.[8][9][10][11]
Materials:
-
D-Glucose
-
Raney Nickel catalyst (or other suitable hydrogenation catalyst like Ruthenium on carbon)
-
Deuterium gas (D₂) of high purity
-
Deuterated water (D₂O) or a suitable deuterated solvent
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Activate the Raney Nickel catalyst according to the manufacturer's instructions.
-
Reaction Setup: In the high-pressure autoclave, dissolve D-Glucose in D₂O. Add the activated Raney Nickel catalyst. The typical substrate-to-catalyst ratio is in the range of 5-15% by weight.[10]
-
Deuteration: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with deuterium gas. Pressurize the reactor with deuterium gas to the desired pressure (e.g., 80 bar).[11]
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 46°C) and stir the reaction mixture vigorously.[9] Monitor the reaction progress by measuring the uptake of deuterium gas. The reaction time can vary from approximately 1 to several hours.[9]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. Filter the reaction mixture to remove the catalyst.
-
Purification and Analysis: The resulting solution contains D-Sorbitol-d2. The product can be purified by recrystallization. The purity and the extent of deuteration should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Metabolic Tracing of the Polyol Pathway using D-Sorbitol-d2 in Cell Culture
This protocol outlines a general workflow for a stable isotope tracing experiment to monitor the metabolism of D-Sorbitol-d2 in a cell culture model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous hydrogenation of D-glucose to D-sorbitol using Ru/(NiO-TiO<sub>2</sub>) ruthenium catalyst [morressier.com]
